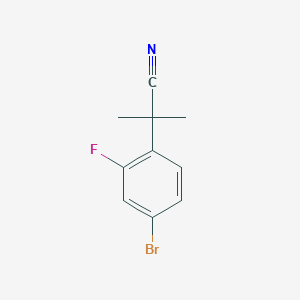











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[C:4]([F:11])[CH:3]=1.[CH3:12]OS(C1C=CC(C)=CC=1)(=O)=O.CC([O-])(C)C.[Na+].C1N2CCN(CC2)C1.C[N:39]([CH:41]=O)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:9])[C:41]#[N:39])=[C:4]([F:11])[CH:3]=1 |f:2.3|
|


|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100.91 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)CC#N)F
|
|
Name
|
|
|
Quantity
|
156 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
96.58 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
13.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CN2CCN1CC2
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The headspace was purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
were added separately to the reaction
|
|
Type
|
ADDITION
|
|
Details
|
Five minutes after the fourth and final charge an aliquot
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
CUSTOM
|
|
Details
|
reaction completion
|
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling (internal temp=4° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
to consume the remaining MeOTs
|
|
Type
|
CUSTOM
|
|
Details
|
After 30 min an aliquot was removed
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
The flask was charged with H2O (400 mL) and hexanes (400 mL)
|
|
Type
|
ADDITION
|
|
Details
|
the mixture added to a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
The phases were mixed well
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was re-charged to the separatory funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
re-extracted with hexanes (200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic phases from the first two extractions
|
|
Type
|
WASH
|
|
Details
|
washed twice with H2O (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
ADDITION
|
|
Details
|
the organic layer was added to a 2-L, 3-neck flask
|
|
Type
|
DISTILLATION
|
|
Details
|
set up for distillation
|
|
Type
|
DISTILLATION
|
|
Details
|
The solution was distilled under vacuum (400 torr with an internal temperature of about 50° C.)
|
|
Type
|
DISTILLATION
|
|
Details
|
until no significant solvent distillation
|
|
Type
|
CUSTOM
|
|
Details
|
An aliquot of the solution was removed
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(C#N)(C)C)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |